2-Chloro-6-nitrobenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-chloro-6-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTJKQQPWQCPLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2-Chloro-6-nitrobenzene-1-sulfonyl chloride is typically synthesized through the reaction of nitrochlorobenzene with chlorosulfonic acid . The reaction conditions involve maintaining a controlled temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions in specialized reactors to handle the corrosive nature of the reagents and the exothermic nature of the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the nitro and chloro groups on the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common reagents used in these reactions include bases like pyridine for nucleophilic substitution and reducing agents like hydrogen gas with a palladium catalyst for reduction reactions . Major products formed from these reactions include sulfonamides, sulfonate esters, and amino derivatives .
Scientific Research Applications
2-Chloro-6-nitrobenzene-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-6-nitrobenzene-1-sulfonyl chloride exerts its effects involves the formation of a sulfonyl chloride group, which is highly reactive towards nucleophiles . This reactivity allows it to modify various functional groups in organic molecules, leading to the formation of sulfonamides, sulfonate esters, and other derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, physical properties, and applications of 2-chloro-6-nitrobenzene-1-sulfonyl chloride can be contextualized by comparing it to structurally related sulfonyl chlorides. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Reactivity Notes |
|---|---|---|---|---|---|
| This compound | C₆H₃Cl₂NO₄S | 256.14* | Not provided | -Cl (position 2), -NO₂ (position 6) | High reactivity due to strong EWG effects |
| 2-Chloro-6-methylbenzenesulfonyl chloride | C₇H₆Cl₂O₂S | 225.09 | 25300-37-2 | -Cl (position 2), -CH₃ (position 6) | Reduced reactivity (methyl is EDG) |
| 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride | C₁₂H₇Cl₂NO₅S | 348.15 | 175135-00-9 | Phenoxy group at position 4 | Bulky substituent lowers solubility |
| 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride | C₆H₂Cl₂FNO₄S | 274.06 | 1803605-95-9 | -F (position 2), -NO₂ (position 4) | Fluorine enhances stability |
| 2-Fluoro-6-methoxybenzene-1-sulfonyl chloride | C₇H₅ClFO₃S | 224.64 | 1176126-31-0 | -F (position 2), -OCH₃ (position 6) | Methoxy (EDG) reduces electrophilicity |
Key Findings :
Substituent Effects: Electron-Withdrawing Groups (EWG): The nitro (-NO₂) and chlorine (-Cl) groups in the target compound enhance electrophilicity, making it more reactive toward nucleophiles compared to methyl- or methoxy-substituted analogs . Electron-Donating Groups (EDG): Compounds like 2-chloro-6-methylbenzenesulfonyl chloride exhibit lower reactivity due to the methyl group’s electron-donating nature, which destabilizes the sulfonyl chloride’s electrophilic center .
Molecular Weight and Solubility: Bulky substituents (e.g., phenoxy in 4-(2-chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride) increase molecular weight and reduce solubility in polar solvents . Fluorine substitution (e.g., 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride) may improve thermal stability and resistance to hydrolysis due to its strong electronegativity .
Synthetic Utility :
- Nitro-substituted sulfonyl chlorides are pivotal in synthesizing explosives and azo dyes, whereas methyl- or methoxy-substituted variants are more suited for pharmaceutical intermediates requiring controlled reactivity .
Biological Activity
2-Chloro-6-nitrobenzene-1-sulfonyl chloride is an important chemical compound in organic synthesis and pharmaceuticals. Its unique structural features, including a chlorine atom, a nitro group, and a sulfonyl chloride moiety, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula : C7H5ClN O4S
- Molecular Weight : Approximately 207.63 g/mol
- Structure : The compound consists of a benzene ring with a chlorine substituent at the 2-position, a nitro group at the 6-position, and a sulfonyl chloride group at the 1-position.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The sulfonyl chloride group is known to react with nucleophiles in biological systems, potentially leading to the modification of proteins and other biomolecules. This reactivity can influence various biochemical pathways.
Inhibition Studies
Recent studies have shown that compounds with similar structures exhibit significant inhibitory activity against key enzymes involved in various biological processes. For instance, derivatives of nitrobenzene compounds have been evaluated for their ability to inhibit PqsD, an enzyme critical for quorum sensing in Pseudomonas aeruginosa. The inhibition of such enzymes can disrupt bacterial communication and biofilm formation, highlighting the potential of this compound in antimicrobial applications .
Antimicrobial Activity
A study focused on the synthesis and evaluation of various sulfonyl chloride derivatives demonstrated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria. The compound's ability to inhibit bacterial growth was attributed to its electrophilic nature, which allows it to modify bacterial proteins essential for survival .
Cytotoxicity Assessments
Toxicity studies using human macrophage cell lines indicated that this compound did not exhibit significant cytotoxic effects at concentrations up to 250 μM. This suggests a favorable safety profile for potential therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C7H5ClN O4S | Moderate antibacterial activity |
| 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride | C7H5ClFNO4S | Higher reactivity with nucleophiles |
| 4-Chloro-3-nitrobenzenesulfonyl chloride | C7H5ClN O4S | Effective against HIV replication |
This table illustrates how variations in substituents can influence biological activity and reactivity profiles among related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
